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Phosphorus trifluoride

Cat. No.: B081247
CAS No.: 13659-65-9
M. Wt: 87.968971 g/mol
InChI Key: WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Description

Significance in Contemporary Inorganic and Organometallic Chemistry Research

Phosphorus trifluoride's prominence in modern chemistry stems largely from its exceptional ability to act as a ligand in metal complexes. wikipedia.orgchemeurope.com A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. PF₃ is particularly notable for its strong π-acceptor character, a property it shares with carbon monoxide (CO), another fundamental ligand in chemistry. chemeurope.comquora.com This means that in addition to donating a pair of electrons to the metal (a σ-donation), PF₃ can accept electron density back from the metal into its own empty orbitals (a π-backbonding). libretexts.orgaip.org

This π-accepting ability, which is even stronger than that of CO, is attributed to the high electronegativity of the fluorine atoms attached to the phosphorus atom. quora.com This property allows PF₃ to stabilize metals in low oxidation states. chemeurope.comubbcluj.ro In fact, PF₃ can form stable complexes with metals for which the corresponding carbon monoxide derivatives are either unstable or non-existent. wikipedia.orgchemeurope.com A classic example is the existence of tetrakis(trifluorophosphine)palladium(0) (Pd(PF₃)₄), whereas the analogous tetracarbonylpalladium(0) (Pd(CO)₄) is not known to be stable. wikipedia.orgchemeurope.com

The versatility of PF₃ as a ligand has led to the synthesis of a wide array of metal trifluorophosphine complexes, including zerovalent derivatives like Cr(PF₃)₆, Fe(PF₃)₅, and Ni(PF₃)₄. ubbcluj.ro These compounds are often prepared by directly reacting the metal with PF₃ under pressure and temperature or by displacing CO ligands from a metal carbonyl precursor. wikipedia.orgchemeurope.com The study of these complexes provides valuable insights into the nature of metal-ligand bonding and has applications in catalysis, including hydrogenation and oligomerization reactions. ontosight.ai

Furthermore, the steric profile of PF₃, as defined by its cone angle, influences the stability and reactivity of its metal complexes. libretexts.org While its electronic properties are paramount, the physical space it occupies around a metal center also plays a crucial role in determining the coordination number and geometry of the resulting complex. ubbcluj.rolibretexts.org

Historical Trajectories of this compound Investigation

The journey of this compound research began with early indications of a gaseous product from the reaction of phosphorus with metal fluorides like those of zinc and lead. atomistry.com A more definitive preparation was achieved in 1884 by heating lead fluoride (B91410) with copper phosphide. atomistry.com Subsequently, various methods for its synthesis were developed, often involving the reaction of phosphorus trichloride (B1173362) (PCl₃) with a fluoride source such as arsenic trifluoride or zinc fluoride. wikipedia.orgatomistry.com A convenient laboratory preparation involves the reaction between arsenic trifluoride and phosphorus trichloride. atomistry.com

A pivotal moment in the history of PF₃ research was the discovery in 1951 by Wilkinson and Irvine of the binary zerovalent nickel trifluorophosphine complex, Ni(PF₃)₄. ubbcluj.ro This compound was found to be a volatile liquid, analogous to the well-known Ni(CO)₄, but considerably more stable. ubbcluj.ro This discovery highlighted the potential of PF₃ to mimic and even surpass CO in its ability to stabilize low oxidation state metals, sparking a wave of research into the coordination chemistry of this fascinating ligand. ubbcluj.ro

Early investigations focused on preparing and characterizing a variety of metal trifluorophosphine complexes, revealing their often greater stability compared to their metal carbonyl counterparts. ubbcluj.ro This enhanced stability was attributed not only to the strong π-back-donation of the PF₃ ligands but also to the greater steric protection they afford the central metal atom. ubbcluj.ro These foundational studies laid the groundwork for the extensive and diverse field of this compound chemistry that exists today.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical FormulaPF₃ wikipedia.org
Molar Mass87.968971 g/mol wikipedia.org
AppearanceColorless gas wikipedia.org
Density3.91 g/L (gas) wikipedia.org
Melting Point-151.5 °C wikipedia.org
Boiling Point-101.8 °C wikipedia.org
Molecular ShapeTrigonal pyramidal wikipedia.org
Dipole Moment1.03 D wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula F3P B081247 Phosphorus trifluoride CAS No. 13659-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trifluorophosphane
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InChI

InChI=1S/F3P/c1-4(2)3
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InChI Key

WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Canonical SMILES

FP(F)F
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Molecular Formula

F3P
Record name phosphorus trifluoride
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DSSTOX Substance ID

DTXSID6064826
Record name Phosphorus trifluoride
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Molecular Weight

87.9689715 g/mol
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Physical Description

Colorless gas; [Merck Index]
Record name Phosphorus trifluoride
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CAS No.

7783-55-3
Record name Phosphorus trifluoride
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Record name PHOSPHORUS TRIFLUORIDE
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Advanced Methodologies for the Synthesis of Phosphorus Trifluoride

Refined Halogen Exchange Protocols in PF₃ Preparation

The most common method for synthesizing phosphorus trifluoride is through halogen exchange, typically starting from phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgchemeurope.com This process involves reacting PCl₃ with a fluorinating agent. Various refinements to this protocol have been developed to improve yield and reaction conditions.

Common fluorinating agents used in this process include zinc fluoride (B91410) (ZnF₂), calcium fluoride (CaF₂), arsenic trifluoride (AsF₃), antimony trifluoride (SbF₃), and hydrogen fluoride (HF). wikipedia.orgchemeurope.com The reaction with zinc fluoride is a frequently cited example:

2 PCl₃ + 3 ZnF₂ → 2 PF₃ + 3 ZnCl₂ wikipedia.orgchemeurope.com

Innovations in this area focus on optimizing reaction efficiency and conditions. One patented method describes the reaction of PCl₃ and ZnF₂ where anhydrous zinc fluoride powder is heated to 140-150 °C in a reactor before the gradual addition of PCl₃. google.com This approach manages the strong exothermic nature of the reaction, which has a notable induction period. google.com

Table 1: Comparison of Halogen Exchange Protocols for PF₃ Synthesis

Fluorinating Agent Reactants Typical Conditions Key Features
Zinc Fluoride (ZnF₂) PCl₃, ZnF₂ Heated reactor (140-150°C) Manages strong exothermic reaction. google.com
Hydrogen Fluoride (HF) PCl₃, HF 50-60°C Can be catalyzed by carbon materials for higher efficiency at lower temperatures. google.comwipo.int
Calcium Fluoride (CaF₂) PCl₃, CaF₂ Halogen exchange A common solid fluorinating agent. wikipedia.org
Arsenic Trifluoride (AsF₃) PCl₃, AsF₃ Halogen exchange Effective but introduces arsenic-containing byproducts. wikipedia.org

Novel Synthetic Routes and Mechanistic Investigations in PF₃ Formation

Beyond traditional halogen exchange, research has explored novel synthetic pathways and the underlying mechanisms of PF₃ formation.

One alternative route involves the direct reaction of elemental phosphorus with anhydrous hydrogen fluoride. In a patented process, red phosphorus is heated with an excess of anhydrous HF in a sealed pressure vessel at temperatures between 180 to 220 °C. google.com This method bypasses the need for chlorinated precursors.

Mechanistic studies have provided deeper insights into phosphorus-fluorine bond formation and activation. For instance, the reaction of phosphorus pentafluoride (PF₅) with a platinum(0) complex has been shown to yield a PF₃ complex through the oxidative addition of a P-F bond to the metal center. vu.nl This represents a rare example of activating a main-group-element–fluorine bond and proceeds through a Lewis pair intermediate. vu.nl The formation of PF₃ can also occur as a decomposition or side product in reactions involving other fluorinated phosphorus compounds, such as trifluoromethylphosphoranides, which can liberate PF₃ upon pyrolysis. d-nb.info

Furthermore, the field of phosphorus fluoride exchange (PFEx) click chemistry, while often used to create more complex molecules like phosphoramidates, is built upon the fundamental principles of P-F bond reactivity. nih.gov These studies investigate the catalytic exchange of P-F bonds with various nucleophiles, contributing to the broader understanding of reaction mechanisms that can be relevant to PF₃ synthesis. nih.gov

Scalability and Purity Considerations in Research Synthesis of PF₃

The transition from laboratory-scale synthesis to larger production volumes introduces challenges related to scalability and product purity. The purity of PF₃ is especially critical for its use in the electronics industry for applications like semiconductor manufacturing, where purity levels of ≥99.999% are often required. pmarketresearch.com

A significant portion of global PF₃ manufacturing is concentrated in a few countries, creating supply chain dependencies. pmarketresearch.com The synthesis relies on high-purity raw materials, such as phosphorus and fluorine derivatives, which can be subject to supply bottlenecks and geopolitical sensitivities. pmarketresearch.com

In a research setting, achieving high purity often involves meticulous purification techniques. One common method is trap-to-trap distillation, where the crude product is passed through a series of cold traps to separate it from impurities with different volatilities. researchgate.net Handling PF₃ requires adherence to strict safety protocols due to its high toxicity, which is comparable to phosgene. chemeurope.com

Table 2: Purity Requirements and Synthesis Challenges

Parameter Detail Reference
Required Purity ≥99.999% for electronics applications. pmarketresearch.com
Key Applications Semiconductor manufacturing, chemical vapor deposition. pmarketresearch.com
Purification Method Trap-to-trap distillation in laboratory settings. researchgate.net
Scalability Issues High-purity raw material sourcing, geopolitical dependencies on phosphorus and fluorine. pmarketresearch.com

| Safety | Highly toxic; handling requires specialized equipment and protocols. | chemeurope.com |

Spectroscopic Characterization and Molecular Dynamics of Phosphorus Trifluoride

High-Resolution Spectroscopic Analysis of PF3

Phosphorus trifluoride (PF3), a trigonal-pyramidal molecule, has been the subject of extensive spectroscopic investigation for many years. ucl.ac.ukucl.ac.uk As an oblate symmetric top molecule with C3v point group symmetry, its rotational and vibrational spectra provide detailed insights into its molecular structure and dynamics. ucl.ac.ukucl.ac.uk

Infrared (IR) Spectroscopy and Ro-vibrational Spectrum Simulation

High-resolution Fourier transform infrared (FTIR) spectroscopy is a primary tool for investigating the vibrational modes of PF3. researchgate.netingentaconnect.com Variational calculations have been employed to compute the rotational-vibrational levels of PF3, which allows for the simulation of its infrared spectrum. ucl.ac.ukresearchgate.net These simulations are based on state-of-the-art potential energy surfaces (PES) and dipole moment surfaces (DMS). ucl.ac.ukresearchgate.nettandfonline.com

Recent theoretical work has produced a comprehensive overview of the PF3 ro-vibrational spectrum, covering a wavenumber range of 0–3100 cm⁻¹ with rotational excitations up to a quantum number (J) of 100. ucl.ac.ukresearchgate.nettandfonline.com The spectrum is dominated by intense bands between 800 and 930 cm⁻¹, which correspond to the ν1 and ν3 fundamental vibrations. ucl.ac.uk Simulations at a temperature of 296 K have accounted for 68 billion transitions among 3.3 million states to accurately model the infrared absorption cross-section. ucl.ac.uk To improve the accuracy of these simulations, ab initio calculated band centers are often replaced with empirical values derived from experimental data. ucl.ac.ukresearchgate.net

Microwave and Terahertz Spectroscopy Studies of PF3

The microwave rotational spectrum of this compound has been well-studied, providing precise measurements of its molecular structure. ucl.ac.ukucl.ac.uk Early microwave investigations determined the moment of inertia (IB) to be 107.286 x 10⁻⁴⁰ g cm². aps.org From these data, the P-F bond distance was determined to be 1.546 ± 0.008 Å, assuming an FPF bond angle of 104 ± 3°. aps.org

While theoretical studies predict the formation of rotational energy clusters at high rotational excitations, experimental detection of this phenomenon has not yet been achieved through microwave or terahertz spectroscopy. ucl.ac.ukucl.ac.uk

Characterization of Fundamental, Overtone, and Combination Bands

This compound has four fundamental vibrational modes, all of which have been well-characterized. ucl.ac.ukucl.ac.uk In addition to these fundamental bands, numerous overtone and combination bands have been identified and analyzed, although the density of the spectrum can make comprehensive study difficult in some regions. ucl.ac.ukucl.ac.uk High-resolution FTIR spectroscopy has been instrumental in identifying these bands in the 300 cm⁻¹ to 1500 cm⁻¹ region. ingentaconnect.comtandfonline.com

A Fermi resonance, which is a coupling between vibrational states, has been identified between the fundamental ν3 band and the combination ν2 + ν4 band. researchgate.nettandfonline.com Taking this interaction into account is crucial for accurately determining the anharmonicity constants of the molecule. researchgate.nettandfonline.com

Below is a comparison of computed vibrational band origins from variational calculations and their corresponding empirical (experimental) values.

BandSymmetryAb Initio (cm⁻¹)Empirical (cm⁻¹)
ν₂A₁487.8487.7
ν₄E345.5347.1
2ν₂A₁974.8974.4
ν₂ + ν₄E832.7834.1
2ν₄A₁ + E690.4694.3

Data sourced from a 2019 study by Mant et al., which performed variational calculations of the rotational-vibrational levels of PF3. ucl.ac.uk

Investigation of Rotational Energy Clustering Effects in PF3

Rotational energy clustering is a phenomenon that occurs in some molecules at highly excited rotational states, where several rotational energy levels become nearly degenerate. ucl.ac.ukdesy.de This effect has been investigated theoretically for PF3. ucl.ac.ukdesy.de

Theoretical Predictions and Computational Modeling of High Rotational Excitations

For PF3, theoretical studies and computational modeling predict the formation of quasi-degenerate 6-fold rotational energy clusters. ucl.ac.uktandfonline.comdesy.de These clusters are expected to emerge at very high rotational quantum numbers, with investigations showing their appearance around J=200 and extending up to J=270. researchgate.nettandfonline.comdesy.de The motivation for studying this in PF3 is that it is a heavy molecule with a small rotational constant, meaning states with high J values can be populated relatively easily. ucl.ac.ukdesy.de

The formation of these clusters signifies a qualitative change in the rotational dynamics of the molecule. rsc.org Variational calculations are used to compute the rotational energy levels up to these high J values to identify the distinct cluster patterns. researchgate.netrsc.org

Semi-Classical Rotational Energy Surface Analysis in PF3 Dynamics

The phenomenon of rotational energy clustering in PF3 is analyzed and understood through the framework of semi-classical rotational energy surfaces (RES). researchgate.nettandfonline.comdesy.de This semi-classical approach complements the full quantum-mechanical calculations. rsc.org The analysis involves identifying stable axes of rotation that emerge at high rotational energies. desy.de

The RES formalism provides a topographical map of the classical rotational energy as a function of the orientation of the angular momentum vector relative to the molecule-fixed axes. Stationary points on this surface correspond to the stable axes of rotation. The formation of symmetrically equivalent stable axes leads to the clustering of energy levels observed in the quantum mechanical results. rsc.org For PF3, this analysis helps to explain the formation of the 6-fold clusters predicted by computational models. researchgate.nettandfonline.com

Experimental Observational Challenges of Rotational Clustering

Rotational energy clustering is a phenomenon predicted to occur in some symmetric molecules at very high rotational energy levels. For this compound, variational calculations of its rotational-vibrational levels predict the formation of quasi-degenerate 6-fold rotational energy clusters. nih.govmdpi.com These calculations suggest that the clustering effect in PF₃ should emerge at a high rotational quantum number, specifically around J = 200. nih.govmdpi.com

Despite these theoretical predictions, the experimental observation of this phenomenon in PF₃ faces significant hurdles. The primary challenge lies in the fact that spectroscopic transitions between these very highly excited rotational states are exceptionally weak. mdpi.com Standard microwave and terahertz spectroscopy techniques have, to date, not detected rotational clustering in PF₃. mdpi.com The difficulty is compounded by the need to populate these high-J states, which requires significant energy. While PF₃ is a heavy molecule with a small rotational constant that should easily populate states with high J values, novel experimental methods, such as an optical centrifuge, may be required to generate and study the rotationally-induced phenomena characteristic of molecules with energy clustering. mdpi.com

Advanced Spectroscopic Techniques for PF₃

Vibrational and Electronic Inelastic Electron Scattering Studies on PF₃

Inelastic electron scattering is a powerful technique for probing the vibrational and electronic structure of molecules. Studies on PF₃ have provided absolute inelastic differential and integral cross sections for various excitations. psu.eduuniversallab.org

For vibrational excitations, measurements have focused on the compound fundamental modes, such as ν₁₃ (ν₁ + ν₃) and ν₂₄ (ν₂ + ν₄), within an impact energy range of 2.0–10 eV. psu.edu These experiments have demonstrated the presence of resonance phenomena, with notable resonances observed around 2 eV and in the 6–10 eV range. psu.eduuniversallab.org The energy resolution in these experiments is typically around 40 meV, which is insufficient to resolve individual rotational excitations, but can identify the fundamental vibrational modes. psu.edu

Fundamental Vibrational Modes of PF₃
ModeEnergy (meV)
ν₄42.7
ν₂60.4
ν₃106.6
ν₁110.6

For electronic excitations, a generalized oscillator strength analysis has been applied to data from measurements at higher impact energies (100, 200, and 300 eV). psu.edu This analysis has been used to derive oscillator strength values for low-lying optically allowed transitions, such as the 8a₁⁻¹ → 7e (σ*) excitation band. psu.edu

Ultraviolet Photoelectron Spectroscopy (UPS) in Surface Studies of PF₃ Interactions

Ultraviolet Photoelectron Spectroscopy (UPS) is a highly surface-sensitive technique that probes the valence electronic states of materials and is particularly useful for studying the interactions of chemisorbed species on surfaces. universallab.org Unlike XPS, which uses X-rays to eject core-level electrons, UPS employs lower-energy UV photons to eject electrons from valence bands. universallab.org

The chemisorption of PF₃ on various metal surfaces, including nickel (Ni), palladium (Pd), platinum (Pt), copper (Cu), chromium (Cr), and iron (Fe), has been investigated using UPS. aip.org These studies show that the bonding of PF₃ to the metal surface can be described by a mechanism analogous to that of carbon monoxide (CO). The bond formation involves a coupling of the highest occupied molecular orbital (HOMO) of PF₃, the 8a₁ orbital, which acts as a σ-donor, with the metallic s states. aip.org This is complemented by the "back-donation" of metallic d electrons into the lowest unoccupied molecular orbital (LUMO) of PF₃, the 7e orbital, which acts as a π-acceptor. aip.org

UPS spectra reveal a lowering of the ionization potential of the 8a₁ level upon adsorption, a finding that shows close similarities to the properties of corresponding zero-valent mononuclear metal-PF₃ complex compounds. aip.org This suggests that the chemisorption bond is an essentially local phenomenon. The agreement is particularly strong with face-centered cubic (fcc) metals like Ni, Pd, and Pt. aip.org

Nuclear Magnetic Resonance (NMR) Studies of this compound and its Derivatives

Computational Determination of NMR Shielding and Spin-Spin Coupling Constants

Quantum chemical calculations are essential for the interpretation of experimental NMR spectra. For this compound, nuclear magnetic resonance shielding constants and indirect spin-spin coupling constants have been determined using high-level ab initio methods, such as Coupled Cluster Singles and Doubles (CCSD) and CCSD with a noniterative account of triple excitations (CCSD(T)). aip.org These calculations require the use of large basis sets to achieve high accuracy. aip.org

The results from these computational methods are compared with available experimental data to validate the theoretical models. The phosphorus atom in gaseous PF₃ has an experimental nuclear magnetic resonance chemical shift of 97 ppm (downfield of H₃PO₄). Computational studies provide values for the underlying shielding constants that are in close agreement. For instance, CCSD(T) calculations with a cc-pCVTZ basis set at the experimental geometry yield non-relativistic shielding values of σ(P) = 235.24 ppm and σ(F) = 239.23 ppm. aip.org

Calculated Non-Relativistic NMR Shielding Constants for PF₃
ParameterCalculated Value (ppm)Method/Basis Set
σ(P)235.24CCSD(T)/cc-pCVTZ
σ(F)239.23CCSD(T)/cc-pCVTZ

Analysis of Electron Correlation Effects on NMR Parameters in PF₃ Systems

The accurate computational determination of NMR parameters for PF₃ is highly dependent on the theoretical treatment of electron correlation. PF₃ is an electron-rich system, containing highly electronegative fluorine atoms with multiple lone pairs of electrons. aip.org For such systems, calculations performed at the CCSD and CCSD(T) level indicate the "utmost importance of the electron correlation effects". aip.org

Simpler methods, such as the Hartree-Fock model, often provide only qualitative agreement with experimental measurements for molecular properties. aip.org For sensitive parameters like NMR shielding constants and spin-spin coupling constants in PF₃, a robust description of dynamic electron correlation is required. Furthermore, as phosphorus is a third-row element, a proper description should also account for the effects of core electrons. Neglecting core electron correlation can perturb the regular convergence of NMR parameters toward the complete basis set limit. Therefore, the use of core-valence basis sets is recommended to effectively reduce the scatter of theoretical NMR results and ensure reliable predictions.

Electronic Structure, Bonding, and Ligand Properties of Phosphorus Trifluoride

σ-Donor and π-Acceptor Capabilities of PF₃ as a Ligand

The bonding of PF₃ to a metal center is characterized by a combination of σ-donation from the phosphorus lone pair to an empty metal orbital and π-acceptance (back-bonding) from a filled metal d-orbital into empty σ* orbitals of the P-F bonds. umb.edu The electron-withdrawing fluorine atoms decrease the energy of these σ* orbitals, making PF₃ a potent π-acceptor. umb.eduilpi.com This π-acidity is often considered as strong as that of carbon monoxide. umb.edu

The Quantitative Analysis of Ligand Effects (QALE) model provides a method for quantifying the electronic properties of ligands. Using this model, specific electronic parameters have been determined for PF₃. acs.orgresearchgate.net These parameters indicate that PF₃ is a very poor σ-donor but an exceptionally strong π-acceptor ligand. acs.orgresearchgate.net The determined values are χd = 44 ± 4 and πp = 14 ± 1. acs.orgresearchgate.net The χd parameter quantifies the ligand's σ-donor ability, while πp measures its π-acidity. acs.org

When compared to other phosphine (B1218219) ligands, PF₃'s electronic character is distinctive. The presence of highly electronegative fluorine substituents drastically reduces its σ-donor capacity while enhancing its π-acceptor strength. umb.eduilpi.com Studies using the QALE model and other analytical methods consistently place PF₃ as one of the poorest σ-donors and strongest π-acids among phosphine ligands. acs.orgresearchgate.netacs.org

For instance, PF₃ and phosphorus trichloride (B1173362) (PCl₃) are comparable in their poor σ-donor ability. acs.orgresearchgate.net However, PF₃ is a significantly better π-acceptor than PCl₃, phosphine (PH₃), and trimethylphosphine (B1194731) (P(CH₃)₃). acs.orgacs.org P(CH₃)₃, with its electron-donating methyl groups, is a much better σ-donor but a weaker π-acceptor. acs.orgnih.gov This trend highlights the tunability of phosphine ligands, where electronegative substituents favor π-acidity over σ-donation. ilpi.com

Comparative Electronic Parameters of Selected Phosphine Ligands (QALE Model)

Ligandσ-Donor Parameter (χd)π-Acceptor Parameter (πp)Reference
PF₃44 ± 414 ± 1 acs.orgresearchgate.net
PCl₃42 ± 15.3 ± 0.5 acs.orgresearchgate.net
PH₃17 ± 13.7 ± 0.7 acs.orgresearchgate.net
P(CH₂CH₂CN)₃17.0 ± 0.61.2 ± 0.2 acs.orgresearchgate.net

Theoretical Descriptions of Metal-Ligand Bonding in PF₃ Complexes

Theoretical models are crucial for a detailed understanding of the bonding between PF₃ and metal centers. These models dissect the interaction energies and account for complex phenomena such as relativistic effects in heavy-metal systems.

Energy decomposition analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) provides a powerful framework for analyzing chemical bonds. nih.govresearchgate.net The Extended Transition State (ETS)-NOCV method, in particular, partitions the total interaction energy between a metal and its ligands into physically meaningful components: electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb). usi.chunl.edu

A study on the Pt(PF₃)₄ complex utilized the ETS scheme to analyze the nature of the Pt-P bond. usi.ch The interaction energy between the Pt(PF₃)₃ and PF₃ fragments was decomposed, revealing that the bond has significant contributions from both ionic (electrostatic) and covalent (orbital) interactions. usi.ch The analysis showed the Pt-P bond to be approximately 65% ionic and 31% covalent, with a smaller 4% contribution from dispersion forces. usi.ch

ETS Energy Decomposition Analysis of the Pt(PF₃)₃–PF₃ Interaction

Energy ComponentValue (kcal/mol)
Interaction Energy (Eint)-31.29
Electrostatic (Eelst)-20.45 (65.4%)
Pauli Repulsion (EPauli)51.18
Orbital Interaction (Eorb)-62.02 (198.2%)
Dispersion (Edisp)-1.25 (4.0%)
Data sourced from a theoretical study on Pt(PF₃)₄. usi.ch Percentages are relative to the total stabilizing interactions (Eelst + Eorb + Edisp).

For complexes involving heavy transition metals like platinum, relativistic effects become significant and must be considered in theoretical calculations to achieve accurate descriptions of electronic structure and bonding. osti.govpnnl.gov These effects, arising from the high velocity of core electrons, influence orbital energies, sizes, and shapes, which in turn affects metal-ligand bonding. mdpi.comepfl.ch In systems such as Pt(PF₃)₄, relativistic effects can impact properties like bond lengths, dissociation energies, and spectroscopic characteristics. usi.chmdpi.com Failure to include a proper treatment of relativity in quantum chemical calculations for heavy-element systems can lead to inaccurate predictions of molecular properties and reactivity. osti.gov

Coordination Chemistry of PF₃ with Transition Metals

Phosphorus trifluoride is a versatile ligand capable of forming stable complexes with a wide range of transition metals, particularly those in low oxidation states. wikipedia.orgchemeurope.com Its strong π-acceptor ability allows it to stabilize electron-rich metal centers effectively. ubbcluj.ro

PF₃ forms homoleptic complexes that are analogous to metal carbonyls, such as Ni(PF₃)₄, Fe(PF₃)₅, and Cr(PF₃)₆. wikipedia.orgubbcluj.ro In some cases, PF₃ can form stable complexes where the corresponding carbonyl compound is unknown or unstable. A well-known example is Pd(PF₃)₄; its carbonyl analogue, Pd(CO)₄, is not stable. wikipedia.orgchemeurope.com This highlights the exceptional stabilizing capacity of the PF₃ ligand. Other notable complexes include those of rhodium and platinum, such as Rh₂(PF₃)₈ and Pt(PF₃)₄. ubbcluj.ro These complexes are typically prepared by the direct reaction of the metal with PF₃ under pressure or by displacement of other ligands, like carbon monoxide, from a pre-existing complex. wikipedia.orgchemeurope.com

Synthesis and Characterization of Zero-Valent Metal-PF₃ Complexes

Several homoleptic zero-valent metal-PF₃ complexes have been synthesized and characterized, demonstrating the efficacy of PF₃ as a ligand for stabilizing metals in the zero oxidation state. These complexes are often volatile and, in many cases, exhibit greater thermal stability than their carbonyl analogs. ubbcluj.ro

A common synthetic strategy involves the direct reaction of the metal with this compound, often under high pressure and temperature. For instance, Nickel tetrakis(trifluorophosphine) (Ni(PF₃)₄) can be prepared by the direct reaction of nickel metal with PF₃ at 100 °C and 35 MPa pressure. wikipedia.org An alternative approach involves the condensation of metal vapors with PF₃ at low temperatures (-196 °C), which has been successfully employed for the synthesis of Ni(PF₃)₄ , Chromium hexakis(trifluorophosphine) (Cr(PF₃)₆) , Iron pentakis(trifluorophosphine) (Fe(PF₃)₅) , and Palladium tetrakis(trifluorophosphine) (Pd(PF₃)₄) . researchgate.net

Ligand displacement from other organometallic precursors is another viable route. For example, Cr(PF₃)₆ can be synthesized by reacting dibenzenechromium with PF₃, displacing the benzene (B151609) ligands. wikipedia.org Cr(C₆H₆)₂ + 6 PF₃ → Cr(PF₃)₆ + 2 C₆H₆

Similarly, Fe(PF₃)₅ can be prepared via a cocondensation method where iron vapor is condensed with PF₃ on a cold surface. acs.org This method has been adapted for microscale synthesis. acs.org The properties of these complexes are summarized in the table below.

ComplexFormulaSynthesis Method(s)Selected Properties
Nickel tetrakis(trifluorophosphine)Ni(PF₃)₄Direct reaction of Ni metal with PF₃; Metal vapor condensationVolatile liquid, more stable than Ni(CO)₄. wikipedia.org
Chromium hexakis(trifluorophosphine)Cr(PF₃)₆Ligand displacement from Cr(C₆H₆)₂; Metal vapor condensationAnalogous to Cr(CO)₆. wikipedia.org
Iron pentakis(trifluorophosphine)Fe(PF₃)₅Metal vapor cocondensationVolatile, can be purified by distillation. acs.org
Palladium tetrakis(trifluorophosphine)Pd(PF₃)₄Metal vapor condensationKnown to exist, whereas the analogous Pd(CO)₄ is not. wikipedia.org

Characterization of these complexes often involves techniques such as mass spectrometry and infrared spectroscopy, which provide insights into their molecular structure and the nature of the metal-ligand bond. acs.orgaip.org

Ligand Substitution and Displacement Reactions Involving PF₃

Ligand substitution in metal-PF₃ complexes is a fundamental reaction that provides insight into reaction mechanisms and the relative bonding strengths of ligands. These reactions can be initiated to replace the PF₃ ligand with other ligands or, conversely, to use PF₃ to displace other ligands.

The substitution of ligands in complexes by PF₃ is a common method for the synthesis of mixed-ligand and homoleptic PF₃ complexes. For example, many metal carbonyl complexes react with PF₃ to displace CO ligands. wikipedia.org The greater stability of some metal-PF₃ bonds compared to their M-CO counterparts drives these reactions. rsc.org

Kinetic studies on ligand substitution reactions provide valuable information about the reaction pathways, which can be associative, dissociative, or interchange in nature. researchgate.netlibretexts.org For instance, studies on complexes like CpRu(PPh₃)₂X have shown that the rate of phosphine substitution can be influenced by the nature of other ligands in the complex, generally following a dissociative mechanism where the rate is dependent on the dissociation of a ligand as the rate-determining step. researchgate.netrsc.org While not directly involving PF₃, these studies on other phosphine ligands offer a framework for understanding the likely mechanisms for PF₃ substitution. The rate of substitution in such systems often follows the trend where more weakly bound ligands are replaced more readily. uvic.ca In the context of PF₃, its strong π-acceptor nature can influence the strength of the bonds to other ligands, thereby affecting substitution kinetics at other sites in the complex. libretexts.org

Investigation of Bridging PF₃ Ligands in Multinuclear Complexes

In contrast to the well-established role of carbon monoxide as a bridging ligand in multinuclear metal complexes, bridging this compound ligands are exceptionally rare. ubbcluj.rodoaj.org Theoretical studies, particularly using density functional theory (DFT), have been instrumental in investigating the viability of PF₃ as a bridging ligand. ubbcluj.ro

Investigations into binuclear complexes analogous to well-known bridged carbonyl systems, such as Co₂(CO)₈ and Fe₂(CO)₉, have revealed a strong energetic preference for structures without bridging PF₃ groups. ubbcluj.rodoaj.org For systems like Co₂(PF₃)₈ and Cp₂Fe₂(PF₃)ₙ (where n = 3 or 4), the lowest energy structures are those containing only terminal PF₃ ligands and a direct metal-metal bond. ubbcluj.ro

In some theoretical models of ligand-rich systems, structures with bridging PF₃ have been identified. For example, a structure for Co₂(PF₃)₉ was found to contain a bridging PF₃ ligand. However, this species is predicted to be thermochemically unstable, readily losing a PF₃ ligand to form the unbridged Co₂(PF₃)₈ complex. ubbcluj.ro

Instead of forming stable PF₃ bridges, theoretical studies suggest a tendency for the P-F bond to be cleaved by a metal center. The lowest energy structure calculated for Fe₂(PF₃)₉ features a bridging difluorophosphido (µ-PF₂) group and a terminal fluoride (B91410) ligand, resulting from the insertion of an iron atom into a P-F bond of a PF₃ ligand. ubbcluj.ro This suggests that bridging PF₂ groups are more favorable than bridging PF₃ ligands. ubbcluj.ro The reluctance of PF₃ to act as a bridging ligand is a significant difference in its coordination chemistry compared to carbon monoxide. ubbcluj.ro

Interactions of PF₃ with Metal Surfaces: Chemisorption Studies

The study of the chemisorption of this compound on metal surfaces provides a bridge between coordination chemistry and surface science. These investigations reveal how the electronic and structural properties of PF₃ influence its interaction with extended metal lattices, which is crucial for understanding processes like catalysis and material deposition. aip.orgdntb.gov.ua

Electronic and Thermal Properties of PF₃ Chemisorbed on Metal Surfaces

The bonding of PF₃ to metal surfaces is analogous to its bonding in mononuclear metal complexes, involving σ-donation from the 8a₁ highest occupied molecular orbital (HOMO) of PF₃ and π-back-donation from the metal d-bands into the 7e lowest unoccupied molecular orbital (LUMO). aip.orgaip.org Ultraviolet photoelectron spectroscopy (UPS) has been used extensively to study the electronic properties of PF₃ adsorbed on various single-crystal metal surfaces, including Cr, Fe, Ni, Cu, Ru, Pd, Ir, and Pt. aip.orgdntb.gov.ua

Upon chemisorption, a lowering of the ionization potential of the 8a₁ level of PF₃ is observed. aip.orgaip.org The magnitude of this shift shows a strong correlation with the properties of the corresponding zero-valent mononuclear PF₃ complexes, suggesting that the chemisorption bond is an essentially local phenomenon. aip.orgaip.org The agreement is particularly good for face-centered cubic (fcc) metals like Ni, Pd, Ir, and Pt. aip.orgaip.org For body-centered cubic (bcc) metals such as Cr and Fe, larger variations are observed, which also depend on the crystallographic orientation of the surface. aip.orgaip.org

Thermal desorption studies indicate that the strength of the metal-PF₃ bond on surfaces is very similar to that of the metal-CO bond. aip.orgdntb.gov.ua However, the thermal stability of adsorbed PF₃ is highly dependent on the metal substrate. On surfaces like Cr and Fe, thermal decomposition of PF₃ is the dominant process, which is not observed in mononuclear complexes, suggesting a cooperative effect involving multiple metal atoms. aip.orgaip.org In contrast, on a Cu(110) surface, thermal desorption occurs at a relatively low temperature of around 200 K, which may explain the difficulty in preparing stable mononuclear Cu-PF₃ complexes. aip.orgaip.org

The table below summarizes the binding energies of the 8a₁ orbital of PF₃ chemisorbed on various metal surfaces, as determined by He II UPS.

Metal Surface8a₁ Binding Energy (eV below E_F)
Cr (polycrystalline)9.05
Fe(110)9.15
Fe(100)9.00
Fe(111)8.85
Ni(111)9.40
Cu(110)8.75
Ru(001)9.55
Pd(111)9.70
Ir(100)9.60
Pt(111)9.80
Data sourced from Nitschké, F., Ertl, G., & Küppers, J. (1981). Coordination chemistry of metal surfaces: Chemisorption of PF3. The Journal of Chemical Physics, 74(10), 5911-5919. aip.org

Surface Structure Models of PF₃ Overlayers

The ordering of PF₃ molecules on metal surfaces has been investigated using Low-Energy Electron Diffraction (LEED). On Ni(111) and Pd(111) surfaces, the formation of ordered 2x2 overlayers has been observed upon PF₃ adsorption. aip.orgaip.org

These ordered structures are interpreted using a simple model based on the van der Waals diameter of the PF₃ molecule and the assumption of linear, on-top coordination of the PF₃ ligand to a single surface metal atom. aip.orgaip.org This model suggests that the PF₃ molecules arrange themselves in a hexagonal lattice with a spacing determined by their size, leading to the observed (2x2) LEED pattern relative to the underlying (1x1) substrate lattice. dntb.gov.ua This indicates that steric repulsion between adjacent PF₃ molecules plays a significant role in the formation of these ordered surface structures.

Mechanistic Investigations of Phosphorus Trifluoride Reactions

Hydrolysis Reaction Pathways of PF₃

Phosphorus trifluoride (PF₃) undergoes a slow reaction with water. wikipedia.orgchemeurope.com It is noted to be less sensitive to hydrolysis than phosphorus trichloride (B1173362) (PCl₃). wikipedia.orgchemeurope.com The reaction is particularly sensitive to pH, proceeding more readily at high pH levels. wikipedia.orgchemeurope.com

The proposed mechanism proceeds via a series of nucleophilic substitution steps:

A water molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of the PF₃ molecule.

This is followed by the elimination of a hydrogen fluoride (B91410) (HF) molecule.

This process repeats two more times, with successive replacement of the remaining fluorine atoms by hydroxyl groups.

This reaction pathway is analogous to the industrial preparation of phosphorous acid from the hydrolysis of phosphorus trichloride. wikipedia.orgdoubtnut.com

The complete hydrolysis of this compound yields phosphorous acid (H₃PO₃), also known as phosphonic acid. doubtnut.com Phosphorous acid is a diprotic acid, meaning it readily ionizes two protons, despite its formula suggesting it might be triprotic. wikipedia.org This is a key intermediate in the production of other phosphorus compounds. wikipedia.org The other product of the hydrolysis is hydrofluoric acid (in the form of its aqueous solution, hydrogen fluoride). The formation of phosphorous acid from the hydrolysis of a phosphorus trihalide is a well-established reaction, with the hydrolysis of PCl₃ being a common laboratory and industrial method for its preparation. wikipedia.orgdoubtnut.com

Staudinger Reaction Mechanisms Involving PF₃

The Staudinger reaction is a chemical reaction in which an azide combines with a phosphine (B1218219) or phosphite to produce an iminophosphorane (also known as a phosphazene), with the loss of nitrogen gas (N₂). rsc.orgorganic-chemistry.org This reaction is a mild method for the reduction of azides to amines upon subsequent hydrolysis. organic-chemistry.org

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the multi-step mechanism of the Staudinger reaction involving phosphines and azides. ubc.caresearchgate.net These studies have mapped out the potential energy surface of the reaction, identifying key intermediates and transition states. The reaction is not a single-step process but proceeds through a defined pathway. ubc.ca

The generally accepted mechanism involves three main steps:

Nucleophilic Attack: The phosphine's lone pair of electrons performs a nucleophilic attack on the terminal nitrogen atom of the azide. rsc.orgysu.am

Nitrogen Elimination: The resulting intermediate undergoes a rearrangement to form a four-membered ring transition state, which then collapses, releasing a molecule of dinitrogen (N₂). ubc.caysu.am

Iminophosphorane Formation: The final product is an iminophosphorane or aza-ylide. ysu.amnih.gov

DFT calculations have shown that the initial step, the formation of the phosphazide intermediate, is typically the rate-limiting step for reactions with alkyl azides. ysu.am

DFT studies have provided significant insight into the geometry of the intermediates and transition states in the Staudinger reaction. ubc.ca A key finding is that the reaction proceeds preferentially through a cis-configured transition state rather than a trans-configured one. ubc.ca

Initially, the nucleophilic attack of the phosphine on the azide forms a linear phosphazide intermediate. rsc.orgysu.am Theoretical calculations predict that the cis-isomer of this phosphazide is more stable and lies on a lower energy pathway compared to the trans-isomer. rsc.org This cis-intermediate readily cyclizes to form a four-membered ring, which is the transition state leading to the extrusion of N₂. rsc.org The energy barrier for this cyclization and subsequent nitrogen elimination is lower than the barrier for isomerization to the trans-phosphazide, explaining why the reaction proceeds efficiently to form the final iminophosphorane product. rsc.org

Key Species in the DFT-Modeled Staudinger Reaction Pathway
Species TypeConfigurationRole in ReactionRelative Stability/Energy
Transition Statecis-Initial nucleophilic attack of phosphine on azideLower energy barrier than trans- pathway ubc.ca
Intermediatecis-PhosphazideFormed after initial attackMore stable than trans-isomer rsc.org
Intermediatetrans-PhosphazideAlternative, less stable intermediateHigher energy, not on the main reaction pathway rsc.org
Transition StateFour-membered RingLeads to elimination of N₂Lower energy than isomerization to trans-phosphazide rsc.org

Inversion Dynamics of Phosphorus Trihalides Including PF₃

The molecular geometry of this compound is trigonal pyramidal. Like ammonia and other similar molecules, it can undergo a process called pyramidal inversion, where the molecule "flips" inside out. Theoretical studies have explored the pathways for this inversion process in the series of phosphorus trihalides (PF₃, PCl₃, PBr₃, and PI₃). researchgate.netnih.govumn.eduacs.org

Calculations using both single-reference methods (like DFT) and multi-reference wave function methods have shown that the lowest-energy inversion pathway for all phosphorus trihalides, including PF₃, does not proceed through a planar (D₃h symmetry) transition state as seen in ammonia. nih.govumn.eduacs.org Instead, PF₃ and other heavily fluorinated phosphorus compounds favor a T-shaped transition state with C₂v symmetry. researchgate.netnih.govacs.org This pathway is often referred to as "edge inversion" as opposed to the "vertex inversion" associated with the D₃h transition state. researchgate.net The energy barrier for this T-shaped pathway is significantly lower, about half that of the planar transition state. researchgate.net

Further analysis has revealed the importance of considering different electronic states. nih.govacs.org Even for the higher-energy pathway that does go through a D₃h structure, the inversion barrier for PF₃ is higher for a closed-shell singlet spin state compared to an open-shell singlet configuration. nih.govumn.eduacs.org This suggests that open-shell states play a significant role in what is nominally a closed-shell process. nih.govacs.org

Calculated Inversion Pathways for this compound (PF₃)
PathwayTransition State SymmetryDescriptionRelative Energy Barrier
Edge InversionC₂v (T-shaped)Lowest-energy singlet path for inversion nih.govumn.eduacs.orgLower
Vertex InversionD₃h (Planar)A higher-energy alternative pathway researchgate.netHigher

Theoretical Exploration of Inversion Paths (C₂ᵥ vs. D₃ₕ Transition Structures)

Theoretical and computational studies have been employed to investigate the inversion mechanism of the trigonal pyramidal this compound (PF₃) molecule. The inversion process involves the phosphorus atom passing through a planar configuration. Two primary transition structures have been considered for this process: a planar trigonal structure with D₃ₕ symmetry and a planar T-shaped structure with C₂ᵥ symmetry.

Computational analyses using both single-reference methods, like Kohn-Sham density functional theory, and multi-reference wave function methods have consistently shown that the lowest-energy pathway for the inversion of PF₃ occurs through the formation of a C₂ᵥ transition structure. researchgate.netnih.govacs.org This T-shaped geometry is energetically more favorable than the trigonal planar D₃ₕ transition state. researchgate.netnih.govacs.org This preference for the C₂ᵥ path has been established through calculations that consider closed-shell singlet states. researchgate.netnih.govacs.org For PF₃ and other group 15 fluorides like AsF₃ and SbF₃, the inversion of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) sequence, compared to hydrides like PH₃, leads to the preference for the edge inversion process via the C₂ᵥ transition state rather than a vertex inversion through a D₃ₕ structure. researchgate.net

Role of Open-Shell Configurations in Inversion Processes

Further mechanistic investigations have explored the influence of electron spin states, specifically open-shell and triplet configurations, on the inversion pathways of PF₃. nih.govacs.orgumn.edu These studies reveal that paths involving open-shell configurations, which can be described as having diradical character, can be lower in energy than those restricted to closed-shell configurations. researchgate.netnih.govacs.org

Gas Phase Ion-Molecule Reactions of PF₃

Determination of Gas Phase Basicity and Proton Affinity of this compound

The gas phase basicity and proton affinity of a molecule are fundamental measures of its intrinsic basicity, free from solvation effects. Proton affinity (PA) is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while gas phase basicity (GPB) is the negative of the Gibbs free energy change for the same reaction. wikipedia.orgnih.gov

Using ion cyclotron resonance spectroscopy, the gas-phase basicity of this compound has been determined. acs.org The proton affinity of PF₃ was found to be 160 ± 5 kcal/mol. acs.org This value corresponds to approximately 697 kJ/mol. wikipedia.orgchemeurope.com These thermochemical quantities provide insight into the reactivity of PF₃ and the stability of its protonated form, HPF₃⁺.

Table 1: Gas Phase Basicity and Proton Affinity of this compound
Thermochemical QuantityValue (kcal/mol)Value (kJ/mol)Experimental Method
Proton Affinity (PA)160 ± 5 acs.org~669 ± 21Ion Cyclotron Resonance Spectroscopy acs.org
Proton Affinity (PA)-697 wikipedia.orgchemeurope.com-

Formation and Reactivity of PF₃-derived Ionic Species (e.g., PF₂⁺, PF₄⁺, CH₃PF₃⁺)

In the gas phase, this compound can undergo ion-molecule reactions to form a variety of ionic species. The formation and reactivity of these ions have been studied using techniques such as ion cyclotron resonance spectroscopy. acs.orgsemanticscholar.org

PF₂⁺ : The fluorophosphinidene cation (PF₂⁺) can be formed through fluoride-transfer reactions. Studies of these reactions in mixtures of PF₃ with compounds like SiF₄, BF₃, SF₆, and NF₃ have led to the determination of the bond dissociation energy D(PF₂⁺–F) to be 281.4 ± 6.1 kcal/mol. acs.org

PF₄⁺ : The tetrafluorophosphonium cation (PF₄⁺) is observed as an abundant species in the reaction of the this compound radical cation (PF₃⁺) with nitrogen trifluoride (NF₃). acs.org

CH₃PF₃⁺ : In a mixture of PF₃ and methyl fluoride (CH₃F), the methylated cation, CH₃PF₃⁺, is produced. acs.org Thermochemical analysis of this reaction provides an estimated heat of formation (ΔH_f) for CH₃PF₃⁺ of -8.5 ± 5 kcal/mol. acs.org

Table 2: Formation of PF₃-Derived Ionic Species in the Gas Phase
Ionic SpeciesFormation Reaction/ContextAssociated Thermochemical Data
PF₂⁺Fluoride-transfer reactions from PF₃ acs.orgD(PF₂⁺–F) = 281.4 ± 6.1 kcal/mol acs.org
PF₄⁺Reaction of PF₃⁺ with NF₃ acs.org-
CH₃PF₃⁺Reaction in a mixture of PF₃ and CH₃F acs.orgΔH_f(CH₃PF₃⁺) = -8.5 ± 5 kcal/mol acs.org

Reactions of PF₃ with Lewis Bases and Oxidizing Agents: Advanced Studies

This compound possesses a lone pair of electrons on the phosphorus atom, allowing it to function as a Lewis base. asiaisotopeintl.comyoutube.com It is well-known as a strong π-acceptor ligand in coordination chemistry, forming stable complexes with transition metals in low oxidation states, similar to carbon monoxide. asiaisotopeintl.com The phosphorus lone pair can coordinate to metals like nickel and iron, forming complexes utilized in catalysis. asiaisotopeintl.com

While PF₅ is a very strong Lewis acid, PF₃ does not exhibit significant acceptor (Lewis acid) properties. researchgate.net Its reactivity is dominated by the donor character of the phosphorus lone pair. Advanced applications of this reactivity are seen in various synthetic transformations. For example, PF₃ can act as a fluorinating agent in certain contexts, reacting with alcohols to generate alkyl fluorides, which are valuable intermediates in the synthesis of pharmaceuticals. asiaisotopeintl.com

Recent advancements in "click chemistry" have highlighted the reactivity of related phosphorus(V)-fluoride bonds. The Phosphorus Fluoride Exchange (PFEx) reaction, for instance, involves the Lewis base-catalyzed exchange of P(V)–F bonds with nucleophiles like alcohols and amines. nih.gov Although this chemistry centers on P(V) species, the fundamental reactivity involving phosphorus-fluorine bonds and Lewis bases underscores the broader context of PF₃'s interactions. The controlled reaction of P(III) compounds is a key step in accessing such P(V) reagents, often involving an initial oxidation step. Electrophilic reactions at the trivalent phosphorus center are a major class of transformations for organophosphorus compounds, allowing for the synthesis of important products like phosphine ligands. mdpi.com

Frontiers in Catalytic Applications and Materials Science Research with Phosphorus Trifluoride

Homogeneous Catalysis Utilizing Metal-PF₃ Complexes

The utility of phosphorus(III) ligands in homogeneous catalysis is well-established, with their steric and electronic properties being tunable to influence the activity and selectivity of metal catalysts. researchgate.net Phosphorus trifluoride, as a compact and highly electron-withdrawing ligand, serves as a crucial component in the design of catalysts for fundamental organic transformations. wikipedia.org

Mechanistic Studies of Hydrogenation and Hydroformylation Reactions

Metal-phosphine complexes are pivotal in catalytic hydrogenation and hydroformylation. wikipedia.orgyoutube.com The mechanism for these reactions, particularly rhodium-catalyzed hydroformylation, generally follows the principles outlined by the Heck and Breslow mechanism. acs.org This cycle involves key steps such as olefin coordination, insertion into a metal-hydride bond, subsequent CO insertion into the resulting metal-alkyl bond, and finally, hydrogenolysis to release the aldehyde product and regenerate the catalyst. acs.org

The electronic nature of the phosphine (B1218219) ligand directly impacts the kinetics and outcome of this catalytic cycle. nih.gov this compound is a strong π-acceptor, a property that influences the electron density on the metal center. wikipedia.org Theoretical studies using density functional theory (DFT) on complexes such as (PF₃)₂Rh(CO)₂H have been employed to investigate their role in hydroformylation. researchgate.net Research indicates that decreasing the basicity of the phosphine ligand, a characteristic of PF₃, can lead to an increase in catalytic activity and influence the regioselectivity of the reaction, favoring the formation of linear aldehydes. researchgate.net The strong electron-withdrawing nature of PF₃ modulates the bond strengths within the catalytic intermediates, affecting the energy barriers for the key mechanistic steps.

Interactive Data Table: Ligand Electronic Properties and Catalytic Activity

Ligand (L) in HRh(CO)₃LTolman Electronic Parameter (TEP, cm⁻¹)Predicted Effect on Hydroformylation Activity
P(t-Bu)₃2056.1Lower activity
PPh₃2068.9Moderate activity
P(OPh)₃Not specifiedHigher activity
PF₃ 2110.8 wikipedia.orgPredicted high activity nih.gov

Activation of Small Molecules (e.g., H₂, CO) by PF₃-Containing Catalysts

The activation of small, relatively inert molecules like hydrogen (H₂) and carbon monoxide (CO) is a cornerstone of catalysis. mtak.hu Transition metal complexes facilitate this by providing low-energy pathways for bond cleavage. mtak.hu Bifunctional catalysts, which may feature both a Lewis acidic and a transition metal center, have emerged as a novel approach for H₂ activation. rsc.org The mechanism often involves the heterolytic cleavage of the H-H bond. digitellinc.com

PF₃-containing catalysts are particularly adept at this role due to the ligand's electronic properties. As a strong π-acceptor ligand similar to CO, PF₃ stabilizes electron-rich, low-valent metal centers that are reactive towards oxidative addition—a key step in H₂ activation. wikipedia.orgwikipedia.org The process involves the metal complex breaking the H-H bond to form two new metal-hydride bonds. youtube.com The efficiency of this activation is influenced by the auxiliary ligands on the metal. rsc.org In complexes modeled by (tris(phosphino)borane)Fe(L), where L is a π-acceptor like CO, the activation free energies are directly correlated with the ligand's properties. rsc.org By analogy, the strong π-acidity of PF₃ would facilitate the oxidative addition of H₂ by stabilizing the resulting higher oxidation state of the metal center, making PF₃-containing complexes potent candidates for catalysts in hydrogenation and related processes.

Ligand Design and Tuning of Catalytic Properties through PF₃ Derivatives

The rational design of ligands is a central theme in modern homogeneous catalysis, allowing for the fine-tuning of a catalyst's performance. nih.gov The properties of a ligand, such as its steric bulk (quantified by the cone angle) and its electron-donating or -withdrawing ability (quantified by the Tolman electronic parameter), directly influence the reactivity and selectivity of the metal center. researchgate.net

Recent advances in synthetic methodology have provided new avenues for creating derivatives of this compound. One such method is the Phosphorus Fluoride (B91410) Exchange (PFEx) reaction, a click chemistry approach that allows for the controlled, catalytic exchange of P-F bonds with nucleophiles like alcohols and amines. chemrxiv.orgresearchgate.net This strategy enables the synthesis of a diverse library of PF₃ derivatives, such as PF₂R and PFR₂ (where R is an organic substituent).

By systematically replacing fluorine atoms with other functional groups, chemists can precisely modulate the steric and electronic environment around the phosphorus atom. This tuning capability is critical for optimizing catalytic systems. For example, increasing the steric bulk can enhance selectivity, while modifying the electronic properties can alter the reaction rate. The PFEx methodology thus opens the door to creating bespoke ligands from PF₃-based scaffolds, tailored for specific catalytic applications. researchgate.net

Heterogeneous Catalysis and Surface Reactivity Modulated by PF₃

In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. The modification of these surfaces can drastically alter their catalytic properties. This compound has been studied as a surface modifier, particularly on metals, where its adsorption behavior influences the electronic and structural characteristics of the catalyst.

Research on the surface chemistry of PF₃ on single-crystal metal surfaces, such as nickel (Ni(111)) and silver, provides fundamental insights into its role. acs.orgacs.org On Ni(111), PF₃ chemisorbs and can undergo decomposition upon electron stimulation, leading to the formation of surface-bound phosphorus difluoride (PF₂) and phosphorus monofluoride (PF) species. acs.org The PF₃ molecule adsorbs through the phosphorus atom, with the fluorine atoms oriented away from the surface.

This interaction modifies the electronic properties of the metal surface. The strong electronegativity of the fluorine atoms and the bonding characteristics of the phosphorus atom draw electron density from the metal, which can impact the adsorption and reaction of other molecules. By controlling the coverage of PF₃ and its fragments on a catalyst surface, it is possible to modulate the surface's reactivity and selectivity for specific heterogeneous catalytic processes. acs.org This approach holds potential for designing more efficient catalysts for various industrial applications. innovationnewsnetwork.com

Role of PF₃ in Advanced Materials Synthesis and Manufacturing Research

Beyond catalysis, this compound serves as a critical precursor gas in the manufacturing of advanced materials, particularly within the semiconductor industry. Its chemical properties make it suitable for processes requiring high precision and purity.

Precursor Gas for Plasma Etching and Chemical Vapor Deposition (CVD) in Semiconductor Research

The fabrication of modern integrated circuits involves a series of complex steps, including thin-film deposition and the precise patterning of materials through etching. This compound is utilized in both plasma etching and chemical vapor deposition (CVD) processes. nih.govresearchgate.net

In plasma etching, PF₃ is used to selectively remove materials from semiconductor wafers. researchgate.netresearchgate.net The gas is introduced into a vacuum chamber and energized to form a plasma containing reactive fluorine species. These species chemically react with the wafer surface, removing material in specific areas defined by a mask. PF₃ is valued in these applications for creating precise, nanoscale circuits on silicon wafers. nih.gov

As a precursor gas in CVD, PF₃ is used to deposit thin films containing phosphorus. It can also serve as a dopant gas to introduce phosphorus atoms into semiconductor materials, thereby modifying their electrical properties to create n-type semiconductors. researchgate.net Furthermore, PF₃ is employed in the cleaning of CVD chambers between processing steps to remove residual deposits and maintain process consistency. researchgate.net The use of ultra-pure PF₃ is essential for these high-tech applications to ensure high performance and reliability of the final semiconductor devices. mdpi.com

Interactive Data Table: Applications of PF₃ in Semiconductor Manufacturing

ProcessRole of PF₃PurposeKey Benefit
Plasma EtchingEtchant GasSelectively removes material to create circuit patterns. researchgate.netEnables precise patterning of fine features. researchgate.net
Chemical Vapor Deposition (CVD)Precursor GasDeposits phosphorus-containing thin films. nih.govFormation of specific material layers.
Ion Implantation / DopingDopant SourceIntroduces phosphorus to modify electrical conductivity. researchgate.netCreation of n-type semiconductor regions.
Chamber CleaningCleaning AgentRemoves residual deposits from CVD tools. researchgate.netMaintains process consistency and wafer quality. researchgate.net

Contributions to Solid-State Electrolyte Development for Lithium Battery Technologies

This compound (PF₃) is emerging as a significant compound in the advancement of solid-state batteries, a next-generation energy storage technology aimed at overcoming the safety and energy density limitations of conventional lithium-ion batteries. pmarketresearch.com The primary contribution of PF₃ lies in its use as a precursor for synthesizing critical components of solid-state electrolytes (SSEs), particularly fluorinated polymer membranes and advanced ionic conductors. pmarketresearch.com These materials are designed to enhance the thermal stability and ionic conductivity of the battery, which are crucial for performance and safety. pmarketresearch.comnih.gov

The development of all-solid-state lithium-ion batteries (ASSLIBs) is driven by the need to replace flammable liquid organic electrolytes. nih.govpatsnap.com Solid-state electrolytes serve as both the ion transport medium and the separator, effectively suppressing the formation of lithium dendrites that can cause short circuits and fires. nih.gov Research indicates that electrolytes containing phosphorus and fluorine contribute positively to the formation of a stable solid electrolyte interphase (SEI), a critical layer that governs battery longevity and efficiency. asme.org

A notable application of this compound in this field is in the synthesis of novel conducting salts. For instance, lithium fluoroalkylphosphates, such as Li[PF₃(C₂F₅)₃] (LiFAP), have been identified as a promising new class of salts. researchgate.net Compared to the commonly used lithium hexafluorophosphate (B91526) (LiPF₆), LiFAP exhibits superior hydrolytic stability, higher specific capacity, and enhanced conductivity. researchgate.net The integration of PF₃-derived materials into solid-state battery designs is a key research focus, with projections suggesting that these advanced batteries could capture a significant portion of the electric vehicle battery market by 2030, potentially enabling energy densities to exceed 500 Wh/kg. pmarketresearch.com

ParameterConventional Li-ion (LiPF₆)Solid-State with PF₃-Derived Components (e.g., LiFAP)Reference
Electrolyte StateLiquid (Flammable Organic Solvent)Solid (e.g., Fluorinated Polymer/Ceramic) pmarketresearch.comnih.gov
Key SaltLithium hexafluorophosphate (LiPF₆)Lithium tris(pentafluoroethyl)trifluorophosphate (LiFAP) researchgate.net
Hydrolytic StabilitySensitive to moistureStrong stability researchgate.net
Projected Energy DensityTypically < 300 Wh/kgPotentially > 500 Wh/kg pmarketresearch.com
Safety ProfileRisk of leakage and fireEnhanced safety, reduced flammability nih.govpatsnap.com

Catalytic Applications in High-Performance Fluoropolymer and Specialty Fluorochemical Production

This compound serves as a crucial catalyst and intermediate in the synthesis of high-performance fluoropolymers and other specialty fluorochemicals. pmarketresearch.com These materials are valued for their exceptional chemical inertness, thermal stability, and unique surface properties, making them indispensable in various high-tech industries. dalau.com

One of the most significant applications is in the production of polyvinylidene fluoride (PVDF). pmarketresearch.com Catalysts derived from PF₃ facilitate the polymerization process for PVDF, a versatile fluoropolymer used extensively as a binder for electrodes in lithium-ion batteries and in the fabrication of durable coatings for solar panels. pmarketresearch.com The unique properties of fluoropolymers, such as their resistance to harsh chemicals and extreme temperatures, are directly attributable to the strength of the carbon-fluorine bond. dalau.com

Beyond fluoropolymers, PF₃ is utilized in the synthesis of specialty fluorine-based agrochemicals and as a fluorinating agent in organic synthesis, particularly in the pharmaceutical industry. pmarketresearch.comhydrchem.com Its role as a ligand in metal complexes also opens avenues for its use in various catalytic reactions. wikipedia.orgwechemglobal.com The demand for these advanced materials is closely linked to the growth of the electronics, energy, and chemical processing industries. pmarketresearch.comdalau.com

ProductRole of this compound (PF₃)Key ApplicationsReference
Polyvinylidene Fluoride (PVDF)Used to derive catalysts for synthesisLithium-ion battery binders, solar panel coatings, chemical-resistant piping pmarketresearch.com
Specialty FluorochemicalsActs as a catalyst and intermediateAdvanced agrochemicals, pharmaceutical intermediates pmarketresearch.com
Fluoro-organic CompoundsUsed as a catalyst in synthesisActive pharmaceutical ingredients (APIs) for antivirals and antidepressants pmarketresearch.com

Phosphorus-Based Lewis Acid Catalysis and Frustrated Lewis Pair (FLP) Systems

In the field of catalysis, phosphorus compounds have traditionally been recognized as Lewis bases, owing to the accessible lone pair of electrons on the phosphorus atom. rsc.org However, a paradigm shift has occurred with the exploration of phosphorus-based compounds as Lewis acids, leading to significant advancements in metal-free catalysis. rsc.orgacs.org This has been particularly evident in the development of Frustrated Lewis Pair (FLP) chemistry. An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, leaving their reactivity available to activate small molecules. wikipedia.orgnih.gov This "unquenched" reactivity allows FLPs to perform transformations previously thought to require transition metals, such as the splitting of molecular hydrogen (H₂). wikipedia.orgnih.gov

Exploiting this compound's Lewis Acidity for Metal-Free Catalysis

While the broader class of phosphorus compounds has found utility as Lewis acids, the specific case of this compound (PF₃) is nuanced. rsc.org P(III) compounds are typically Lewis bases, but certain derivatives, like phosphenium cations, exhibit clear Lewis acidic character. rsc.org Phosphorus(V) compounds can also act as potent Lewis acids. rsc.org

This compound itself is generally considered a mild or weak Lewis acid in the context of metal-free catalysis for reactions like electrophilic substitution. stackexchange.com Its highest occupied molecular orbital (HOMO) is the lone pair on the phosphorus atom, defining its Lewis basicity. Its lowest unoccupied molecular orbital (LUMO) is a high-energy P-F σ* anti-bonding orbital, which does not readily accept electron density from weak Lewis bases. stackexchange.com

However, PF₃ possesses a critical electronic property that is exploited in coordination chemistry: it is a strong π-acceptor ligand. wikipedia.orgwechemglobal.com This π-acidity allows it to form stable complexes with transition metals in low oxidation states, similar to carbon monoxide (CO). wikipedia.org In this role, it accepts electron density from the metal's d-orbitals into its P-F σ* orbitals. This interaction is a form of Lewis acidity directed toward the metal center. While this is not strictly "metal-free" catalysis, the unique electronic nature of PF₃ as a ligand is fundamental to its chemical reactivity and its role in catalytic systems.

Investigation of Fluoride Migration Processes in PF₃-containing Systems

The investigation of fluoride migration, or the exchange of fluoride ions on a central phosphorus atom, is a key area of research for understanding the reactivity and catalytic potential of P-F compounds. This process is fundamental to reactions involving the activation or transfer of fluoride.

A prominent example of this concept in action is the recently developed "Phosphorus Fluoride Exchange" (PFEx) click chemistry. nih.gov While this technology primarily utilizes phosphorus(V)-fluoride hubs, it provides a powerful model for understanding the principles of fluoride migration. In PFEx systems, the exchange of a P-F bond with incoming nucleophiles (such as alcohols or amines) is significantly accelerated by a Lewis base catalyst. nih.gov This catalytic process allows for the selective and reliable formation of new P-O and P-N bonds. nih.gov

The efficiency of this exchange highlights the dynamic nature of the P-F bond and its susceptibility to catalytic activation. Understanding the mechanisms of fluoride migration—including the role of catalysts, the nature of the phosphorus center (e.g., P(III) in PF₃ vs. P(V)), and the influence of other substituents—is crucial for designing new catalytic systems. Such research could enable the use of compounds like PF₃ not just as ligands or precursors, but as active participants in catalytic cycles involving fluoride transfer, a process relevant to the synthesis of a wide range of fluorinated organic molecules.

Concluding Perspectives and Future Research Imperatives for Phosphorus Trifluoride

Identification of Unexplored Reaction Pathways and Synthetic Paradigms

While the coordination chemistry of phosphorus trifluoride is well-established, its application in novel synthetic transformations remains an area ripe for exploration. Current synthetic applications are largely centered on its role as a ligand or a fluorinating agent in specific contexts. asiaisotopeintl.comasiaisotopeintl.com Future research should pivot towards discovering new reactivity patterns and synthetic methodologies.

One promising, yet underexplored, area is the participation of PF3 in multicomponent cascade reactions . These reactions, which form several chemical bonds in a single operation, offer significant advantages in terms of efficiency and atom economy. Investigating the potential of PF3 to act as a linchpin or reactive intermediate in such cascades could lead to the rapid assembly of complex organophosphorus compounds. acs.org

Furthermore, the field of photoinduced reactions involving phosphorus compounds is expanding, yet the photochemistry of PF3 is largely uncharted territory. nih.govresearchgate.net Research into the photoexcitation of PF3, either alone or within metal complexes, could unlock novel reaction pathways, such as radical-mediated transformations or unique cycloadditions, that are inaccessible under thermal conditions.

Inspired by recent breakthroughs in "click chemistry," the development of new synthetic paradigms based on the P-F bond is another critical frontier. For instance, the recently developed Phosphorus(V) Fluoride (B91410) Exchange (PFEx) methodology, which allows for the rapid and efficient coupling of molecules, could conceptually be extended to P(III)-F systems. nih.gov Exploring catalytic systems that can activate the P-F bond in PF3 for controlled nucleophilic substitution would represent a significant synthetic advancement, enabling the modular construction of diverse phosphine (B1218219) derivatives.

Table 1: Potential Unexplored Reaction Classes for this compound

Reaction ParadigmPotential ApplicationKey Research Question
Multicomponent Cascade ReactionsRapid synthesis of complex organophosphorus moleculesCan PF3 act as a reactive C1 or P1 building block in a one-pot sequence?
Photoinduced TransformationsAccess to novel radical intermediates and reaction pathwaysWhat are the products and mechanisms of PF3 reactions under photochemical stimulation?
Catalytic P-F Bond FunctionalizationModular synthesis of functionalized phosphinesCan catalysts be developed for the selective substitution of fluorine atoms in PF3?

Advancements in Multiscale Computational Modeling of PF3 Reactivity

The predictive power of computational chemistry is essential for accelerating the discovery and optimization of chemical processes. For this compound, multiscale modeling approaches can provide unprecedented insight into its reactivity, from the electronic structure of individual molecules to the macro-kinetics of a catalytic reactor. ki.sikit.edu

At the most fundamental level, high-level quantum mechanical methods like Density Functional Theory (DFT) can be used to elucidate reaction mechanisms, calculate activation barriers, and predict spectroscopic properties. researchgate.net For example, DFT calculations have been successfully employed to understand the decomposition pathways of metal complexes containing PF3 ligands, revealing that electron-induced scissions of the P-F bond can be favored over the loss of the entire PF3 ligand, a critical insight for applications like electron beam induced deposition. researchgate.net

Future research should focus on developing and applying these integrated multiscale models to:

Predict the reactivity of PF3 with novel substrates and catalysts.

Design PF3-based ligands with tailored electronic and steric properties for specific catalytic applications.

Simulate and optimize reactor conditions for industrial processes involving PF3, enhancing efficiency and safety.

Table 2: Hierarchy of Computational Modeling Techniques for PF3 Research

Modeling ScaleMethodologyApplication to PF3 Research
Molecular ScaleDensity Functional Theory (DFT)Elucidation of reaction mechanisms, bond energies, and electronic structure of PF3 complexes.
MesoscaleKinetic Monte Carlo (KMC)Simulation of surface reactions and catalyst evolution in PF3-based catalytic systems.
MacroscaleComputational Fluid Dynamics (CFD)Modeling of reactor performance, including heat and mass transfer, for industrial processes.

Expansion of Sustainable Catalytic Systems Incorporating PF3 Ligands

The principles of green chemistry demand the development of catalytic systems that are efficient, selective, and based on sustainable materials. rsc.org Phosphorus(III) ligands are mainstays in homogeneous catalysis, and PF3, with its unique electronic signature, offers significant potential for the design of next-generation sustainable catalysts. researchgate.netcfmot.dewiley-vch.de

A key area of development is the use of PF3 ligands in combination with earth-abundant metals such as iron, cobalt, and nickel. nih.govhomkat.nl These metals offer a more sustainable and cost-effective alternative to the precious metals (e.g., palladium, rhodium, platinum) traditionally used in catalysis. nsf.goved.ac.uk The strong π-acceptor ability of PF3 can stabilize low-valent states of these first-row transition metals, potentially unlocking novel catalytic activity and selectivity. Research should focus on synthesizing and screening complexes of earth-abundant metals with PF3 and its derivatives for a wide range of organic transformations.

Furthermore, the design of water-soluble catalysts is a cornerstone of green chemistry. rsc.orgnsf.gov While PF3 itself hydrolyzes slowly, functionalized phosphine ligands derived from a PF3 scaffold could be engineered to impart water solubility. This would enable catalytic reactions to be performed in aqueous media, reducing the reliance on volatile and often toxic organic solvents.

The development of catalysts that are not only effective but also robust and recyclable is another imperative. Immobilizing PF3-metal complexes on solid supports could lead to heterogeneous catalysts that combine the high selectivity of homogeneous systems with the ease of separation and reuse characteristic of heterogeneous ones.

Table 3: Strategies for Sustainable Catalysis with PF3 Ligands

Sustainability StrategyApproachPotential Benefit
Replacement of Precious MetalsUse of PF3 ligands with earth-abundant metals (Fe, Co, Ni)Reduced cost and environmental impact of the catalyst.
Green SolventsDesign of water-soluble PF3-derived ligandsElimination of hazardous organic solvents from the reaction process.
Catalyst RecyclingImmobilization of PF3-metal complexes on solid supportsEnhanced catalyst lifetime and simplified product purification.

Interdisciplinary Research Avenues Involving PF3 in Emerging Technologies

The unique properties of this compound position it as a valuable material in several high-technology sectors, creating opportunities for impactful interdisciplinary research.

In the semiconductor industry , PF3 is already utilized as a precursor gas for plasma etching, chemical vapor deposition (CVD), and as a dopant for n-type semiconductors. asiaisotopeintl.cominhancetechnologies.cominhancetechnologies.com Its role in creating the nanoscale circuits essential for modern electronics is critical. pmarketresearch.com Future research in this area will focus on developing ultra-pure PF3 and new deposition and etching processes that offer greater precision and control at advanced manufacturing nodes (e.g., 5nm and 3nm). pmarketresearch.comentegris.com The lower global warming potential of PF3 compared to some other fluorinated gases also makes it an environmentally preferable choice for certain applications. inhancetechnologies.com

A particularly exciting and emerging application for PF3 is in the field of energy storage . Specifically, it is being investigated for its role in the development of solid-state electrolytes for next-generation lithium-ion batteries. pmarketresearch.com PF3 can be used to synthesize fluorinated polymer membranes and ionic conductors that enhance the thermal stability and ion conductivity of the electrolyte, which are key factors for improving battery safety and performance. pmarketresearch.com As the demand for high-energy-density batteries for electric vehicles and grid storage grows, the role of PF3-derived materials is expected to expand.

Furthermore, in materials science , PF3 is used in the synthesis of specialized materials, including phosphorescent compounds where its coordination properties can optimize photoelectric conversion efficiency. asiaisotopeintl.com Its ability to form stable complexes and act as a controlled source of phosphorus and fluorine makes it a valuable tool for creating advanced materials with tailored properties.

Table 4: Interdisciplinary Applications of this compound

Technology SectorApplication of PF3Research Focus
Semiconductor ManufacturingPlasma etching, CVD, n-type doping, chamber cleaningHigh-purity gas for advanced nodes; more efficient and environmentally benign processes. asiaisotopeintl.cominhancetechnologies.compmarketresearch.com
Energy StorageSynthesis of solid-state electrolytes for lithium-ion batteriesDevelopment of fluorinated polymers and ionic conductors with enhanced stability and conductivity. pmarketresearch.com
Advanced MaterialsSynthesis of phosphorescent materials and specialty fluorochemicalsCreation of novel materials with tailored optoelectronic and chemical properties. asiaisotopeintl.compmarketresearch.com

Q & A

Q. What are the recommended laboratory synthesis methods for PF₃, and how can hydrolysis risks be mitigated?

PF₃ is typically synthesized via halogen-exchange reactions using fluorinating agents like PbF₂ or ZnF₂ with PCl₃ or PBr₃ under anhydrous conditions . To minimize hydrolysis (which produces toxic HF), ensure all apparatus is rigorously dried, and reactions are conducted in inert atmospheres. Post-synthesis, gas purification via fractional condensation is advised to remove residual moisture or unreacted precursors. Safety protocols, such as using calcium gluconate gel for accidental exposure, are critical .

Q. What safety protocols are essential for handling PF₃ in laboratory settings?

PF₃ is a toxic, corrosive gas (UN3304) with acute and chronic health hazards. Researchers must:

  • Use self-contained breathing apparatus (SCBA) and chemical-resistant gloves .
  • Store cylinders in well-ventilated areas away from moisture.
  • Apply calcium gluconate (2.5–33%) for dermal exposure to neutralize HF formation .
  • Avoid water-based fire suppression; instead, cool cylinders with dry chemical agents .

Q. How can the molecular geometry of PF₃ be experimentally validated?

The F-P-F bond angle (~96.3°) and trigonal pyramidal structure can be confirmed via:

  • Nuclear Magnetic Resonance (NMR): The ³¹P NMR chemical shift at 97 ppm reflects phosphorus’s electronic environment .
  • Vibrational Spectroscopy: IR/Raman modes (e.g., P-F stretching at ~890 cm⁻¹) correlate with computational models (DFT or MP2) . Discrepancies between experimental and theoretical bond angles may arise from electron correlation effects, requiring higher-level computational methods .

Advanced Research Questions

Q. How can PF₃’s electronic structure inform its ligand properties in transition-metal complexes?

PF₃ acts as a π-acceptor ligand, akin to CO in metal carbonyls, due to phosphorus’s lone pair donation and σ/π-backbonding with metal d-orbitals. Key methodologies include:

  • Photoelectron Spectroscopy: To measure ionization energies and assess electron donation/backdonation .
  • Mössbauer Spectroscopy: For iron-PF₃ complexes, quantifying metal-ligand charge transfer .
  • Comparative Studies: Contrast PF₃’s ligand strength (Tolman electronic parameter) with CO or phosphines via reaction kinetics .

Q. What experimental strategies resolve contradictions in PF₃’s thermodynamic data (e.g., standard enthalpy of formation)?

Reported ΔH°f values (−945 kJ/mol) may vary due to impurities or measurement techniques. Researchers should:

  • Cross-validate data using combustion calorimetry and high-precision mass spectrometry .
  • Reassess reaction conditions (e.g., gas-phase vs. solution-phase syntheses) to isolate PF₃-specific contributions .
  • Collaborate with computational chemists to reconcile discrepancies via ab initio calculations (e.g., CCSD(T)) .

Q. How does PF₃’s reactivity with water inform its environmental persistence and analytical detection?

PF₃ hydrolyzes slowly to HF and HPO₂, posing risks to aquatic systems. To study this:

  • Use isotopic labeling (¹⁸O-H₂O) to track hydrolysis pathways via GC-MS .
  • Deploy ion-selective electrodes for real-time HF detection in hydrolysis experiments .
  • Model environmental fate using OECD Guidelines for Testing Chemicals (e.g., hydrolysis half-life at varying pH) .

Methodological Considerations

  • Data Interpretation: When conflicting spectroscopic or thermodynamic data arise, apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Experimental Design: For metal-PF₃ complexes, use Schlenk-line techniques to prevent oxidation and moisture ingress .
  • Risk Assessment: Align toxicity studies with EPA/ATSDR guidelines for fluorinated compounds, emphasizing biomonitoring of HF byproducts .

Q. Tables for Reference

Property Value Method Source
F-P-F Bond Angle96.3°X-ray Diffraction
³¹P NMR Shift97 ppmNMR Spectroscopy
ΔH°f (PF₃)-945 kJ/molCombustion Calorimetry
Hydrolysis Half-Life (pH7)~24 hoursIsotopic Tracer Studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.